Benzadox

Overview

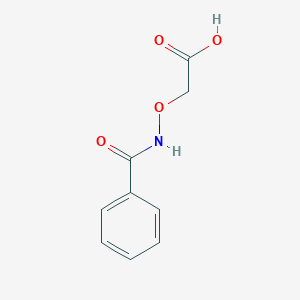

Description

Benzadox, also known as [(Benzoylamino)oxy]acetic acid, is a compound with the molecular formula C9H9NO4 . It was formerly approved by the British Standards Institution and was adopted by ISO in 2020 . It was used as a herbicide to control broad-leaved weeds and grasses .

Molecular Structure Analysis

Benzadox has a molecular weight of 195.172 Da . It contains 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its structure includes a benzoylamino group and an oxyacetic acid group .

Physical And Chemical Properties Analysis

Benzadox has a density of 1.3±0.1 g/cm³. It has a molar refractivity of 47.8±0.3 cm³. Its polar surface area is 76 Ų, and it has a molar volume of 147.3±3.0 cm³ .

Scientific Research Applications

Agriculture: Weed Control in Sugarbeets

Benzadox has been utilized as a postemergence herbicide to control Kochia weeds in sugarbeet crops. It operates by increasing the temperature sensitivity of the weeds, leading to their selective elimination . This application is crucial for maintaining crop yields and reducing competition for resources.

Biochemistry: Inhibitor of Photosynthesis in C4 Plants

In the field of biochemistry, Benzadox has been studied for its inhibitory effects on photosynthesis in C4 plants. It acts as a strong inhibitor of alanine aminotransferase, an enzyme involved in the C4 photosynthetic pathway, altering the pool sizes of metabolites like aspartate, pyruvate, and malate .

Environmental Science: Impact on Non-Target Species

Benzadox’s environmental impact has been a subject of research, particularly its bioaccumulation potential and the risks it poses to non-target organisms in the ecosystem. Studies have focused on its behavior under various environmental conditions and its effect on the food chain .

Industrial Processes: Herbicide Formulation

In industrial settings, Benzadox has been incorporated into herbicide formulations. Its efficacy and environmental fate are considered when developing products for agricultural use, although it is now largely obsolete due to advancements in herbicide technology .

Pharmacology: Potential Therapeutic Applications

While not directly used in pharmacology, the study of Benzadox’s chemical structure has informed the synthesis of related compounds with medicinal properties. Research into similar heterocyclic compounds has led to the development of drugs with various therapeutic applications .

Medicine: Drug Development and Synthesis

The structural insights gained from studying Benzadox have contributed to the synthesis of benzimidazoles and benzoxaboroles, which are important in medicinal chemistry for their wide range of pharmaceutical applications, including antifungals, antibacterials, and anti-inflammatory agents .

Safety and Hazards

Mechanism of Action

Target of Action

Benzadox, also known as (benzamidooxy)acetic acid, primarily targets the enzymes of the C4 photosynthetic pathway in plants . It is a relatively strong inhibitor of alanine aminotransferase , an enzyme that plays a crucial role in nitrogen metabolism and the production of proteins and energy.

Mode of Action

Benzadox interacts with its targets by inhibiting their activity. In in vitro experiments, it has been shown to inhibit alanine aminotransferase at concentrations of 5mM . Kinetic studies have shown that benzadox is a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate .

Biochemical Pathways

The inhibition of alanine aminotransferase by benzadox affects the C4 photosynthetic pathway. This pathway is responsible for capturing carbon dioxide in plants and is critical for their growth and survival. In benzadox-treated leaves of Panicum miliaceum, a NAD-malic enzyme type C4 species, there was strong inhibition of both alanine and aspartate aminotransferase and of photosynthetic O2 evolution within one hour . This inhibition alters the pool sizes of metabolites in the cycle: the aspartate level was increased two-fold, while the levels of other metabolites such as pyruvate, alanine, oxalacetate, and malate were decreased .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can be affected by its route of administration, absorption, and volume of distribution

Result of Action

The primary result of benzadox’s action is the inhibition of photosynthesis in C4 plants . By inhibiting key enzymes in the C4 photosynthetic pathway, benzadox disrupts the plants’ ability to capture carbon dioxide and produce energy, which can lead to their death. This makes benzadox effective as a herbicide, particularly for controlling broad-leaved weeds and grasses in sugarbeet crops .

Action Environment

The efficacy of benzadox can be influenced by environmental factors. For instance, its activity has been shown to increase with temperature . Its efficacy decreases if there is rain within 4 hours following application . Therefore, the timing of benzadox application in relation to weather conditions can significantly impact its effectiveness as a herbicide.

properties

IUPAC Name |

2-benzamidooxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGQGLIUAMOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041625 | |

| Record name | Benzadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzadox | |

CAS RN |

5251-93-4, 16555-77-4 | |

| Record name | Benzadox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5251-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzadox [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxybenzoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzadox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(benzoylamino)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZADOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSR5R1E31I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

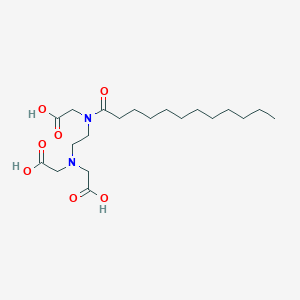

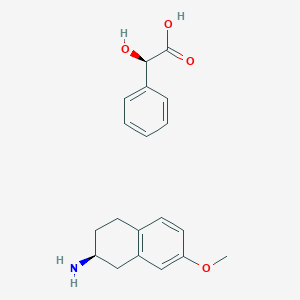

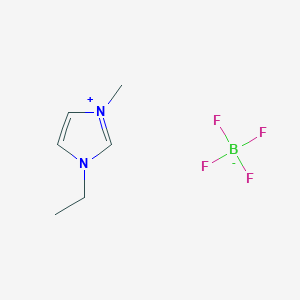

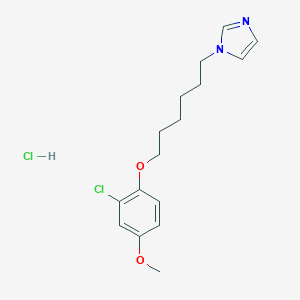

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of benzadox, and how does it impact plants like kochia?

A1: While the precise mechanism of action of benzadox is not fully elucidated in the provided research, the studies demonstrate its efficacy as a herbicide, particularly against kochia ([1, 2]). [] indicates that benzadox effectively controls kochia in sugarbeets when applied postemergence. The research suggests that benzadox interferes with the growth and development of kochia, ultimately leading to plant death. [] hints at benzadox's potential to inhibit C4 photosynthesis, a pathway utilized by plants like kochia for carbon fixation. Disrupting this crucial process could explain the observed herbicidal activity.

Q2: How do environmental factors influence the efficacy of benzadox?

A2: The research highlights the significant role of environmental factors on benzadox's effectiveness. [] reveals that higher temperatures enhance the herbicidal activity of benzadox, while rainfall shortly after application can reduce its efficacy. This suggests that temperature might influence the uptake, transport, or metabolism of benzadox within the plant. Conversely, rainfall could lead to wash-off from plant surfaces, reducing its absorption and effectiveness. The study also found that delaying rainfall for a sufficient period after application can mitigate this effect. These findings underscore the importance of considering environmental conditions when applying benzadox to optimize its herbicidal action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)

![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)